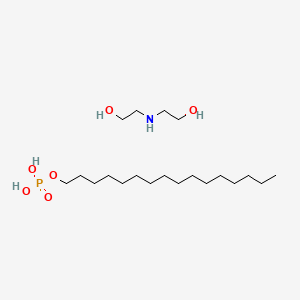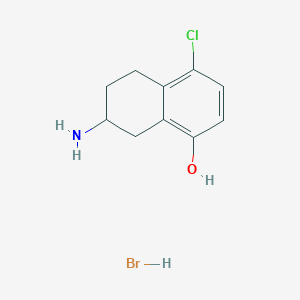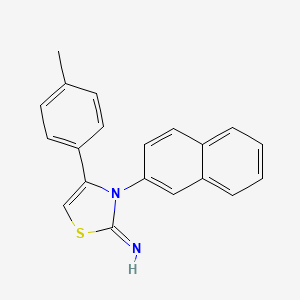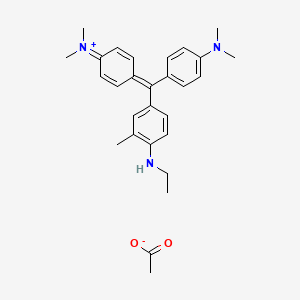![molecular formula C24H16N6O2 B14479771 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol CAS No. 65286-74-0](/img/structure/B14479771.png)
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is an azo compound characterized by the presence of two azo groups (-N=N-) and a hydroxyquinoline moiety. Azo compounds are known for their vivid colors and are widely used as dyes. The compound’s structure allows it to absorb and emit electromagnetic radiation, making it useful in various applications, including dyeing and sensing.
Méthodes De Préparation
The synthesis of 5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol involves an azo coupling reaction. This reaction typically occurs between a diazonium salt and a coupling component. In this case, 4-(phenyldiazenyl)benzenediazonium chloride reacts with 8-hydroxyquinoline in a basic medium . The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction.
Analyse Des Réactions Chimiques
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a dye and a chemosensor for detecting metal cations.
Biology: Incorporated in biological assays for detecting specific biomolecules.
Medicine: Potential use in developing antibacterial agents due to its structural similarity to biologically active quinoline derivatives.
Industry: Employed in dyeing textiles and as a colorimetric sensor in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The hydroxyquinoline moiety acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in chemosensing applications, where the compound’s color change upon binding to metal ions is used for detection. The azo groups also contribute to the compound’s chromophoric properties, allowing it to absorb and emit light in the visible spectrum.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and quinoline derivatives:
Azo dyes: Compounds like Aniline Yellow and Methyl Orange share the azo functional group and are used as dyes.
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have biological activity.
5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol is unique due to the combination of two azo groups and a hydroxyquinoline moiety, which imparts distinct chromophoric and chelating properties .
Propriétés
Numéro CAS |
65286-74-0 |
|---|---|
Formule moléculaire |
C24H16N6O2 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-[[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H16N6O2/c31-21-11-9-19(17-3-1-13-25-23(17)21)29-27-15-5-7-16(8-6-15)28-30-20-10-12-22(32)24-18(20)4-2-14-26-24/h1-14,31-32H |
Clé InChI |
PFOJTLZXXOBJKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)N=NC4=C5C=CC=NC5=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


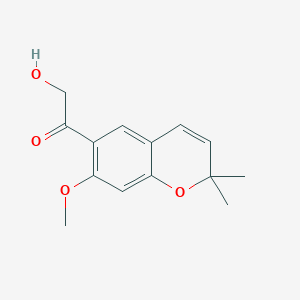
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
